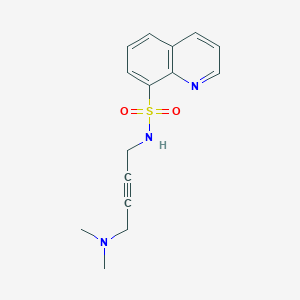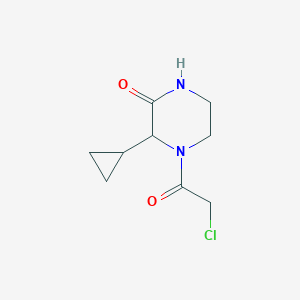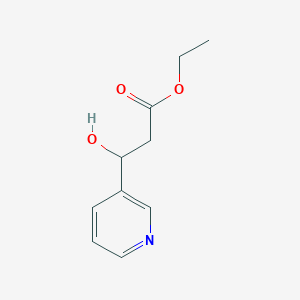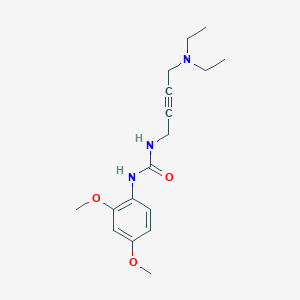
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamino- and dimethylaminoquinolines are often used as textbook compounds for considering such fundamental aspects of heterocyclic chemistry as tautomerism, mutual influence of the heteroatom and amino group, kinetic and thermodynamic control, and classic name reactions . They are frequently studied in the context of medicinal chemistry and design of new materials .
Synthesis Analysis
The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring most often has been achieved by using the classic methods for quinoline ring assembly from suitable aniline type precursors . One of such methods is based on the Skraup reaction and its modification known as the Doebner–Miller synthesis .Molecular Structure Analysis
These compounds are protonated depending on the substituents primarily at the quinoline ring nitrogen atom or at the peri dimethylamino groups . In the latter case, these compounds can be characterized as proton sponges .Chemical Reactions Analysis
These compounds participate in both electrophilic and nucleophilic substitution reactions . They also exhibit reactions similar to benzene and pyridine .Applications De Recherche Scientifique
Fluorescent Probes and Binding Studies
N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a structurally similar compound, serves as a fluorescent probe, exhibiting minimal fluorescence in water but strong fluorescence when bound to proteins. This property enables it to act as an indirect measure of binding interactions, such as the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. The hydrophobic nature of the binding mechanism and the importance of the aromatic ring in the binding process have been highlighted, showcasing the compound's utility in studying protein-ligand interactions (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).
Organic Synthesis and Chemical Reactions
An innovative, green method for synthesizing N-heterocycle-fused quinoxalines using dimethyl sulfoxide (DMSO) has been developed, demonstrating the versatility of related sulfonamide compounds in producing a wide range of products, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines. This method underlines the role of DMSO not only as a solvent but also as a reactant in facilitating these reactions, yielding moderate to excellent product yields (C. Xie, Zeyuan Zhang, Danyang Li, J. Gong, Xushuang Han, Xuan Liu, Chen Ma, 2017).
Antimicrobial Applications
Compounds with quinoline and sulfonamide moieties have been synthesized and evaluated as antimicrobial agents. The study emphasizes the synthesis of quinoline clubbed with sulfonamide compounds and their testing against Gram-positive bacteria, showcasing their potential in developing new antimicrobial treatments. The chemical structure confirmation and antimicrobial testing results underscore the compounds' effectiveness and potential utility in addressing microbial resistance (Biointerface Research in Applied Chemistry, 2019).
Anion-Sensing Properties
Quinoxalinebis(sulfonamide) functionalized receptors and their metal complexes have been investigated for their anion-sensing properties. These compounds, capable of recognizing anions like F-, OAc-, CN-, and H2PO4-, exhibit distinct sensitivities and can provide visual detection through colorimetric or luminescent responses. This research highlights the compounds' applicability in developing sensitive and selective anion probes for environmental and biological monitoring (Tzu-Pin Lin, Chan-Yu Chen, Y. Wen, Shih‐Sheng Sun, 2007).
Mécanisme D'action
Target of Action
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes they target . For instance, by inhibiting dihydropteroate synthetase, they prevent the synthesis of folic acid, a vital component for bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides affects the folic acid synthesis pathway . This disruption can lead to a halt in bacterial growth, as folic acid is essential for the synthesis of nucleotides, the building blocks of DNA .
Result of Action
The primary result of the action of sulfonamides, including this compound, is the inhibition of bacterial growth . By blocking the synthesis of folic acid, they prevent the bacteria from producing the nucleotides required for DNA replication .
Propriétés
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)12-4-3-11-17-21(19,20)14-9-5-7-13-8-6-10-16-15(13)14/h5-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYAWZSGUVGVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)

![8-bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B2862794.png)
![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)


![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)
![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2862803.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2862814.png)